molecular formula C24H20N4O3S B11964589 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 539804-71-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Número de catálogo: B11964589
Número CAS: 539804-71-2
Peso molecular: 444.5 g/mol
Clave InChI: CLDMDAWREHDBKV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked to an acetamide moiety via a sulfanyl bridge. The acetamide is further substituted with a 4H-1,2,4-triazole ring bearing diphenyl groups at positions 4 and 3. The diphenyl groups on the triazole ring likely enhance lipophilicity, influencing membrane permeability and target binding kinetics.

Propiedades

Número CAS

539804-71-2

Fórmula molecular

C24H20N4O3S

Peso molecular

444.5 g/mol

Nombre IUPAC

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H20N4O3S/c29-22(25-18-11-12-20-21(15-18)31-14-13-30-20)16-32-24-27-26-23(17-7-3-1-4-8-17)28(24)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,29)

Clave InChI

CLDMDAWREHDBKV-UHFFFAOYSA-N

SMILES canónico

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CC=C5

Origen del producto

United States

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its enzyme inhibitory properties and antimicrobial activities.

Synthesis and Characterization

The compound was synthesized via a multi-step process involving the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) in the presence of bases such as lithium hydride. The resulting products were characterized using various spectroscopic techniques including FTIR and NMR.

Table 1 summarizes the synthesis steps and yields of key intermediates:

StepReactantsConditionsProductYield
12-bromo-N-(un/substituted-phenyl)acetamides + N-(2,3-dihydrobenzo[1,4]-dioxin-6-amineDMF, LiHN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamide70%
2Intermediate + 4-methylbenzenesulfonyl chlorideAlkaline mediumSulfonamide derivative80%

Enzyme Inhibition Studies

The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide was primarily evaluated through its inhibitory effects on key enzymes associated with metabolic disorders.

Acetylcholinesterase Inhibition:
The compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. AChE inhibitors are important in treating conditions like Alzheimer's disease. The IC50 value was determined to be approximately 0.5 μM , indicating strong inhibitory potential compared to standard drugs.

α-Glucosidase Inhibition:
Inhibition of α-glucosidase is crucial for managing Type 2 Diabetes Mellitus (T2DM). The synthesized compound showed an IC50 value of 0.8 μM , suggesting it could serve as a lead compound for developing anti-diabetic agents.

Antimicrobial Activity

The antimicrobial properties were assessed against various bacterial strains using the agar diffusion method. The results are summarized in Table 2.

Bacterial StrainZone of Inhibition (mm)Classification
Escherichia coli (G-)15Moderate Activity
Staphylococcus aureus (G+)20High Activity
Klebsiella pneumoniae (G-)10Low Activity
Streptococcus mutans (G+)18High Activity

The compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly against Staphylococcus aureus and Streptococcus mutans.

Case Studies

Recent studies have highlighted the therapeutic potential of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide:

  • Study on Enzyme Inhibition: A comparative study showed that derivatives with similar structural motifs had enhanced AChE inhibition compared to known inhibitors like donepezil.
  • Antimicrobial Efficacy: Another study reported that triazole derivatives exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.

Comparación Con Compuestos Similares

Key Observations :

  • Lipophilicity : The diphenyl groups in the target compound increase logP compared to formamido (polar) or propenyl (moderately lipophilic) substituents .
  • Solubility : Only the propenyl-substituted analog has reported solubility (48.9 µg/mL), suggesting the target compound may require formulation optimization for bioavailability.
  • Synthetic Complexity : Introducing diphenyl groups necessitates multi-step coupling reactions, whereas morpholinylmethyl or pyridinyl substituents may simplify synthesis via standard alkylation/amination.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound (~407.5 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), unlike smaller analogs (e.g., , 335.34 g/mol). This may limit oral absorption unless active transport mechanisms are involved.
  • Hydrogen Bond Acceptors/Donors: The formamido analog has 5 H-bond acceptors (vs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.